molecular formula C20H24FN3O B2643873 N-cyclopentyl-2-fluoro-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide CAS No. 2034478-51-6

N-cyclopentyl-2-fluoro-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide

Cat. No.: B2643873
CAS No.: 2034478-51-6
M. Wt: 341.43
InChI Key: QCOXRXHBRYDLJU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-fluoro-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopentyl group, a fluorine atom, and a benzamide moiety linked to a cyclopenta[c]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-fluoro-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization, chromatography, and distillation are crucial for obtaining high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-fluoro-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles like sodium methoxide (NaOMe) and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-cyclopentyl-2-fluoro-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.

    Industry: It is utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-fluoro-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity, kinetics, and downstream effects are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-fluoro-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its potential as a lead compound in drug discovery and its versatility in various chemical reactions.

Properties

IUPAC Name

N-cyclopentyl-2-fluoro-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-23-19-12-6-10-16(19)18(22-23)13-24(14-7-2-3-8-14)20(25)15-9-4-5-11-17(15)21/h4-5,9,11,14H,2-3,6-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOXRXHBRYDLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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